Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate
Overview
Description
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate, also known as 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate, is a compound suitable for fluorescence . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . The empirical formula of this compound is C16H6Na4O12S4 · xH2O and it has a molecular weight of 610.43 on an anhydrous basis .
Synthesis Analysis
The synthesis of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate can be achieved via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than traditional ones . A detailed synthesis process can be found in a patent , where pyrene is dissolved in ethylene dichloride, followed by a reaction with liquid sulfur trioxide. The product is then neutralized with a sodium hydroxide solution, filtered, and dried to obtain the final product .Molecular Structure Analysis
The molecular structure of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is represented by the SMILES string: O.[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)c1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Chemical Reactions Analysis
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate exhibits pure blue fluorescence under UV light . It has been used in a study investigating a simple and fast fluorescence detection method for determining the concentration of ferric ion . The principle is that the fluorescence of Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is quenched by ferric ions .Physical And Chemical Properties Analysis
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate is a green fine crystalline powder . It is suitable for fluorescence and has an assay of ≥98% (HPLC) . It is also water-soluble .Scientific Research Applications
Fluorescent Inks for Anti-Counterfeiting Applications
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate (PTSA) can be synthesized via a one-step sulfonating reaction. Its excellent fluorescent properties and water solubility make it ideal for creating water-soluble invisible inks. These inks, based on hydroxyethyl cellulose (HEC) aqueous solution, remain stable even after 30 days of storage. PTSA emits pure blue fluorescence under UV light, allowing for covert markings and anti-counterfeiting measures .
Ligand in Protein−Protein Contacts
PTSA has been employed as a ligand or crystallization additive to facilitate protein−protein interactions through cation−π interactions .
Graphene-Based Nanoelectronic Devices
The compound plays a role in fabricating graphene-based nanoelectronic devices. It contributes to the dispersion of graphene in polymer matrices, enabling applications in organic solar cells, conductive films, and ink-jet-printed electronic devices .
Mechanism of Action
properties
IUPAC Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O12S4.4Na.H2O/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;;1H2/q;4*+1;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOYGMJVXUZGD-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Na4O13S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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